7-bromo-N-(4-propylcyclohexyl)-1,5-naphthyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-N-(4-propylcyclohexyl)-1,5-naphthyridin-4-amine is a chemical compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 7-bromo-N-(4-propylcyclohexyl)-1,5-naphthyridin-4-amine is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in the growth and proliferation of cancer cells, as well as by modulating certain neurotransmitter systems in the brain that are involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to modulate certain neurotransmitter systems in the brain that are involved in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-bromo-N-(4-propylcyclohexyl)-1,5-naphthyridin-4-amine in lab experiments is its relatively simple synthesis method. Additionally, its potential applications in the field of medicinal chemistry make it a promising compound for further study. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are a number of future directions for research on 7-bromo-N-(4-propylcyclohexyl)-1,5-naphthyridin-4-amine. One potential area of study is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications in the treatment of cancer and Alzheimer's disease. Finally, there is a need for more studies to determine the safety and toxicity of this compound, particularly with regard to its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of 7-bromo-N-(4-propylcyclohexyl)-1,5-naphthyridin-4-amine involves the reaction of 4-bromo-1,5-naphthyridine with 4-propylcyclohexylamine in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields the desired product in good yield.
Scientific Research Applications
7-bromo-N-(4-propylcyclohexyl)-1,5-naphthyridin-4-amine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have activity against certain types of cancer cells, as well as potential therapeutic applications in the treatment of Alzheimer's disease.
Properties
IUPAC Name |
7-bromo-N-(4-propylcyclohexyl)-1,5-naphthyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN3/c1-2-3-12-4-6-14(7-5-12)21-15-8-9-19-16-10-13(18)11-20-17(15)16/h8-12,14H,2-7H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNLNHQWWNLUIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)NC2=C3C(=NC=C2)C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.